5-Hydroxy-1-(4-fluorophenyl)-1-pentyne
Description
5-Hydroxy-1-(4-fluorophenyl)-1-pentyne is an alkyne derivative featuring a hydroxyl group at the terminal carbon (position 5) and a 4-fluorophenyl substituent at position 1. Its molecular structure combines the electron-withdrawing fluorine atom with a reactive triple bond, making it a candidate for applications in organic synthesis and materials science.
Properties
CAS No. |
138487-21-5 |
|---|---|
Molecular Formula |
C11H11FO |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H11FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1,3,9H2 |
InChI Key |
WVLAMIIPUUZWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Crystallography
The presence of the 4-fluorophenyl group introduces steric and electronic effects that influence molecular geometry. For example:
- Nonplanarity in Fluorophenyl-Containing Compounds: In metalloporphyrins with meso-4-fluorophenyl groups, steric repulsion between the fluorophenyl substituents and the macrocycle induces significant distortion from planarity . Similarly, 5-Hydroxy-1-(4-fluorophenyl)-1-pentyne may exhibit nonplanar conformations due to steric interactions between the fluorophenyl group and the alkyne backbone.
- Crystallographic Behavior : Isostructural compounds like 4-(4-fluorophenyl)-thiazole derivatives (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (space group P̄1) with two independent molecules in the asymmetric unit. These molecules adopt planar conformations except for one fluorophenyl group, which is perpendicular to the main plane . This suggests that 5-Hydroxy-1-(4-fluorophenyl)-1-pentyne may also form similar crystal packing arrangements, influenced by hydrogen bonding from the hydroxyl group.
Table 1: Structural Comparison of Fluorophenyl-Containing Compounds
Physical and Chemical Properties
- Solubility: The hydroxyl group enhances polarity, likely increasing solubility in polar solvents (e.g., DMF, ethanol) compared to non-hydroxylated analogs. This aligns with the use of DMF for crystallization in .
- Thermal Stability : Fluorophenyl groups generally enhance thermal stability due to strong C–F bonds. However, the alkyne’s inherent instability at high temperatures may limit applications without stabilization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
